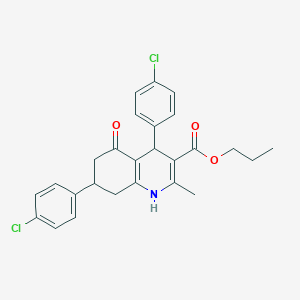
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as JNJ-40411813, is a compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用機序
The exact mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. By modulating the activity of these receptors, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide may help to improve cognitive function and memory and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects:
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to increase levels of certain neurotransmitters, including dopamine and acetylcholine, in the brain. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to increase blood flow to certain regions of the brain, which may help to improve cognitive function and memory.
実験室実験の利点と制限
One advantage of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is that it has been shown to have a relatively low toxicity profile in animal studies. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to be relatively stable in solution, which may make it a useful compound for lab experiments. However, one limitation of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is that it has not yet been tested in human clinical trials, so its potential efficacy and safety in humans is not yet known.
将来の方向性
There are several potential future directions for research on 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide. One direction could be to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as other neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide and how it modulates the activity of certain receptors in the brain. Finally, future studies could investigate the potential use of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 2,4-difluoroaniline with 2-chloroacetyl chloride to form 2-(2,4-difluorophenyl)acetamide. This intermediate is then reacted with 1-isopropyl-4-piperidone to form the desired product, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide.
科学的研究の応用
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has a positive effect on cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to have antipsychotic effects in animal models of schizophrenia.
特性
IUPAC Name |
2-(2,4-difluorophenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O2/c1-12(2)22-9-7-14(8-10-22)21-17(23)18(3,4)24-16-6-5-13(19)11-15(16)20/h5-6,11-12,14H,7-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUHSUHHLALJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)